trans-3-Hexene fundamental properties and characteristics
trans-3-Hexene fundamental properties and characteristics
An In-Depth Technical Guide to the Fundamental Properties and Characteristics of trans-3-Hexene
For the Modern Researcher and Scientist
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of trans-3-Hexene, also known as (E)-3-Hexene. Designed for researchers, chemists, and professionals in drug development, this document delves into the core physicochemical properties, spectroscopic signatures, synthesis protocols, and key reactivity of this aliphatic, unsaturated hydrocarbon. The information is structured to provide not just data, but also the scientific rationale behind its characteristics and handling.
Core Identity and Chemical Structure
trans-3-Hexene is a C6 alkene characterized by a carbon-carbon double bond at the third position of the hexane chain. The "trans" (or "E" for entgegen) designation specifies that the two ethyl groups attached to the double bond are on opposite sides, a geometric arrangement that has significant implications for its physical properties and stereochemical reactions.[1] This configuration minimizes steric hindrance compared to its cis-isomer, making trans-3-Hexene the more thermodynamically stable of the two.[1]
Caption: Chemical structure of trans-3-Hexene ((E)-hex-3-ene).
Key Identifiers and Properties
Quantitative data for trans-3-Hexene has been consolidated from multiple authoritative sources for ease of reference.
| Property | Value | Reference(s) |
| IUPAC Name | (E)-hex-3-ene | [2] |
| CAS Number | 13269-52-8 | [3][4] |
| Molecular Formula | C₆H₁₂ | [2][3] |
| Molecular Weight | 84.16 g/mol | [2][3] |
| Linear Formula | C₂H₅CH=CHC₂H₅ | |
| SMILES String | CC\C=C\CC | |
| InChI Key | ZQDPJFUHLCOCRG-AATRIKPKSA-N | [2] |
Physicochemical and Thermodynamic Data
The physical state and thermodynamic stability are critical parameters for designing reaction conditions and purification strategies.
| Property | Value | Reference(s) |
| Appearance | Clear, colorless liquid | [4][5] |
| Boiling Point | 67 °C | [5][6] |
| Melting Point | -113 °C | [6][7] |
| Density | 0.677 g/mL at 25 °C | [5] |
| Refractive Index (n20/D) | 1.394 | [5] |
| Flash Point | -25 °C (-13 °F) - closed cup | |
| Solubility | Insoluble in water; Soluble in benzene, ligroin, ethanol, chloroform, ether | [5][8][9][10] |
| Enthalpy of Vaporization (ΔvapH°) | 31.5 kJ/mol | [11] |
| Enthalpy of Formation (ΔfH°gas) | -54.1 ± 0.8 kJ/mol | [11] |
| Critical Temperature | 234 °C | [6] |
| Critical Pressure | 30.6 atm | [6] |
Spectroscopic Characterization
Spectroscopic analysis is fundamental for the unambiguous identification and purity assessment of trans-3-Hexene.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the hydrogen and carbon framework of the molecule.
| Nucleus | Chemical Shift (δ) | Multiplicity | Coupling Constant (J) | Assignment |
| ¹H NMR | ~5.3-5.4 ppm | Multiplet | Olefinic protons (CH=CH) | |
| ~1.9-2.0 ppm | Multiplet | Allylic protons (CH₂) | ||
| ~0.9-1.0 ppm | Triplet | Methyl protons (CH₃) | ||
| ¹³C NMR | ~131 ppm | Olefinic carbons (CH=CH) | ||
| ~25 ppm | Allylic carbons (CH₂) | |||
| ~14 ppm | Methyl carbons (CH₃) | |||
| Note: Specific chemical shifts can vary based on the solvent and spectrometer frequency.[12][13] |
Infrared (IR) Spectroscopy
The IR spectrum is particularly useful for identifying the presence of the trans-alkene functional group. The key diagnostic absorption is the strong C-H out-of-plane bending vibration.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3020 | Medium | C-H stretch (sp² hybridized C-H) |
| ~2965, 2875 | Strong | C-H stretch (sp³ hybridized C-H) |
| ~1670 | Weak | C=C stretch (trans-disubstituted alkene) |
| ~965 | Strong | C-H out-of-plane bend (trans-alkene) |
Experimental Protocol: IR Spectrum Acquisition via ATR
This protocol describes a standard method for obtaining an IR spectrum of a liquid sample like trans-3-Hexene. The choice of Attenuated Total Reflectance (ATR) is based on its simplicity and minimal sample preparation, which is ideal for volatile liquids.[14]
Objective: To identify the characteristic functional groups of trans-3-Hexene, particularly the trans C=C bond.
Materials:
-
trans-3-Hexene sample
-
FTIR spectrometer with an ATR accessory (e.g., diamond crystal)
-
Isopropanol or ethanol
-
Lint-free wipes
Procedure:
-
Background Spectrum: Ensure the ATR crystal is immaculate. Clean the crystal surface with a lint-free wipe lightly soaked in isopropanol and allow it to evaporate completely. This step is critical to avoid contamination from previous samples. Record a background spectrum of the clean, empty crystal. The instrument software will use this to subtract atmospheric (H₂O, CO₂) and accessory-related absorbances from the sample spectrum.[14]
-
Sample Application: Using a pipette, place a single drop of trans-3-Hexene directly onto the center of the ATR crystal. Ensure the crystal is fully covered by the sample for a strong signal.[14]
-
Spectrum Acquisition: Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The standard spectral range is 4000-400 cm⁻¹.
-
Data Analysis: Process the resulting spectrum to identify key absorption bands. Pay special attention to the ~965 cm⁻¹ region to confirm the trans geometry of the double bond.
Synthesis of trans-3-Hexene
The stereoselective synthesis of trans-3-Hexene is a classic transformation in organic chemistry, most commonly achieved via the reduction of 3-hexyne. The choice of reducing agent dictates the stereochemical outcome.
Dissolving Metal Reduction (Anti-addition)
To produce trans-3-Hexene, an anti-addition of hydrogen across the triple bond of 3-hexyne is required. This is achieved using a dissolving metal reduction, typically with sodium metal in liquid ammonia.[15][16]
Causality of Stereoselectivity: The mechanism involves the transfer of a single electron from the sodium atom to the alkyne, forming a radical anion. This intermediate is protonated by the ammonia solvent to yield a vinylic radical. The vinylic radical exists in equilibrium between cis and trans forms. The trans-conformation is sterically more favorable, placing the bulky ethyl groups on opposite sides. A second electron transfer to this more stable trans-vinylic radical forms a vinylic anion, which is then protonated to yield the final trans-3-Hexene product.[16] This thermodynamic preference for the trans-intermediate is the cornerstone of the reaction's high stereoselectivity.
Caption: Workflow for the stereoselective synthesis of trans-3-Hexene.
Experimental Protocol: Synthesis of trans-3-Hexene from 3-Hexyne
This protocol is a self-validating system; adherence to anhydrous conditions and inert atmosphere is paramount to prevent premature quenching of the reactive intermediates.
Objective: To synthesize trans-3-Hexene with high stereoselectivity (>98%).
Apparatus:
-
A three-necked round-bottom flask equipped with a dry ice condenser, a gas inlet, and a dropping funnel.
-
Dry ice/acetone bath (-78 °C).
-
Anhydrous glassware.
Reagents:
-
3-Hexyne
-
Sodium metal, cut into small pieces
-
Anhydrous liquid ammonia (NH₃)
-
Anhydrous ethanol or ammonium chloride (for quenching)
-
Anhydrous diethyl ether or pentane (for extraction)
Procedure:
-
Reaction Setup: Assemble the dry glassware. Cool the reaction flask to -78 °C using a dry ice/acetone bath. Condense anhydrous ammonia gas into the flask via the dry ice condenser.[15]
-
Formation of Electron Solution: Carefully add small pieces of sodium metal to the liquid ammonia with stirring. The solution will turn a deep blue color, indicating the presence of solvated electrons. This is the active reducing agent.[15]
-
Reduction: In the dropping funnel, prepare a solution of 3-hexyne in a minimal amount of anhydrous diethyl ether. Add this solution dropwise to the sodium-ammonia solution. The blue color will fade as the reaction proceeds; maintain a persistent blue color by adding more sodium if necessary.
-
Quenching: Once the reaction is complete (monitored by TLC or GC if desired), the reaction must be quenched to destroy any excess sodium metal. Cautiously add anhydrous ethanol or solid ammonium chloride portion-wise until the blue color is completely discharged.[15]
-
Workup: Remove the cold bath and allow the ammonia to evaporate overnight in a well-ventilated fume hood.[15]
-
Extraction and Purification: To the remaining residue, add distilled water and extract the organic product with diethyl ether or pentane (3x). Combine the organic layers, wash with brine to remove residual water, and dry over anhydrous sodium sulfate. After filtering, remove the solvent by rotary evaporation. The crude trans-3-Hexene can be purified by fractional distillation to yield a colorless liquid.[15]
Key Reactions and Applications
trans-3-Hexene, as a simple alkene, is a versatile building block in organic synthesis. Its reactivity is dominated by electrophilic addition reactions across the carbon-carbon double bond.[17]
Electrophilic Addition of Halogens
Halogens like bromine (Br₂) and chlorine (Cl₂) readily add across the double bond. The reaction proceeds through a cyclic halonium ion intermediate. The subsequent nucleophilic attack by the halide ion occurs from the side opposite the ring (anti-addition), leading to a specific stereochemical outcome.[18]
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